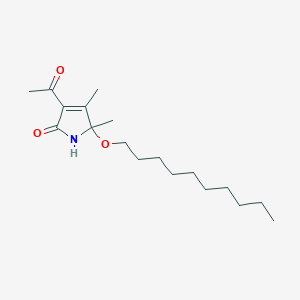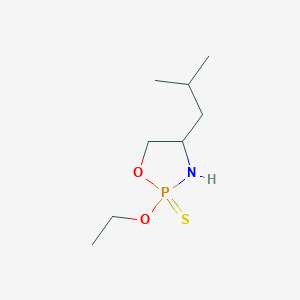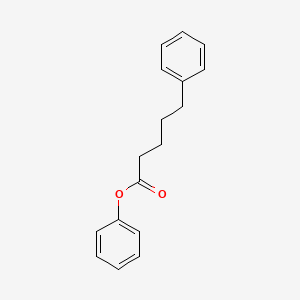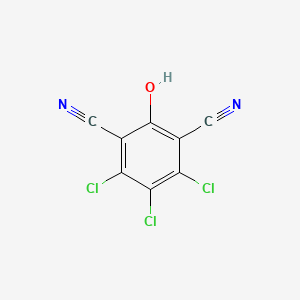
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a unique structure that includes an acetyl group, a decyloxy group, and a pyrrolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the decyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the Fries rearrangement is a key step in the synthesis of similar compounds, involving the use of boron trifluoride-diethyl ether as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acetyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the decyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetylated pyrrolone derivatives and oxadiazoline derivatives. These compounds share structural similarities but may differ in their functional groups and substituents .
Uniqueness
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Propiedades
| 132560-95-3 | |
Fórmula molecular |
C18H31NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-acetyl-5-decoxy-4,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-8-9-10-11-12-13-22-18(4)14(2)16(15(3)20)17(21)19-18/h5-13H2,1-4H3,(H,19,21) |
Clave InChI |
NWGLDAHYGCELJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1(C(=C(C(=O)N1)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)

methyl}carbonimidoyl](/img/structure/B14265204.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


